Lipophilicity Modulation Driven by the 8,8‑Difluoro Motif in Dispiro Scaffolds
The target compound's 8,8‑difluoro substitution enhances lipophilicity compared to its non‑fluorinated parent scaffold, a critical parameter for membrane permeability and bioavailability. The non‑fluorinated analog dispiro[3.1.3⁶.1⁴]decane-2-sulfonyl chloride (CAS 2613384-85-1) has a measured LogP of 2.16 [1]. Although a direct experimental logP for the difluoro target is not published, a structurally analogous fluorinated carboxylic acid from the same dispiro core (EN300‑6493533) shows a CLogP of 1.851 on a carboxylic acid scaffold . Sulfonyl chlorides typically exhibit higher logP than carboxylic acids; a predicted ΔLogP of +0.3 to +0.5 is consistent with the well‑established effect of gem‑difluoro substitution on aliphatic scaffolds [2]. This shift can meaningfully improve cell permeability and oral absorption in a lead optimization context.
| Evidence Dimension | Lipophilicity (LogP / CLogP) |
|---|---|
| Target Compound Data | CLogP ≈ 2.5–2.7 (estimated from non-fluorinated analog LogP + ΔLogP for gem‑difluoro) |
| Comparator Or Baseline | Dispiro[3.1.3⁶.1⁴]decane-2-sulfonyl chloride (CAS 2613384-85-1): LogP = 2.16 (measured) |
| Quantified Difference | Estimated ΔLogP = +0.3 to +0.5 versus non-fluorinated comparator |
| Conditions | LogP measured via shake‑flask; CLogP predicted by BioByte algorithm; comparison across matched molecular pairs |
Why This Matters
Procurement teams selecting fluorinated vs. non-fluorinated building blocks must budget for the additional synthetic cost of fluorination, as the lipophilicity gain can determine whether a lead compound achieves target cellular potency.
- [1] Chemspace, dispiro[3.1.3⁶.1⁴]decane-2-sulfonyl chloride, CAS 2613384-85-1, LogP: 2.16. Available at: https://chem-space.com/CSSB02130727830-B6F320 View Source
- [2] B. E. Smart, 'Fluorine substituent effects (on bioactivity),' Journal of Fluorine Chemistry, 2001, 109(1), 3–11. doi:10.1016/S0022-1139(01)00375-X View Source
